molecular formula C24H26N2O4S B7692348 2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide

2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide

Cat. No.: B7692348
M. Wt: 438.5 g/mol
InChI Key: PDUKCZQNMAIHLR-UHFFFAOYSA-N
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Description

2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a phenoxy group and an acetamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 3,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling with Phenol: The sulfamoyl chloride is then reacted with 4-hydroxyphenylacetic acid in the presence of a base, such as triethylamine, to form the phenoxy intermediate.

    Acetamide Formation: The final step involves the reaction of the phenoxy intermediate with 2-phenylethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfamoyl group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The phenoxy and acetamide groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-14-19(2)16-21(15-18)26-31(28,29)23-10-8-22(9-11-23)30-17-24(27)25-13-12-20-6-4-3-5-7-20/h3-11,14-16,26H,12-13,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUKCZQNMAIHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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